molecular formula C15H32N2S B14516617 N-Hexyl-N'-(2,4,4-trimethylpentan-2-yl)thiourea CAS No. 62552-19-6

N-Hexyl-N'-(2,4,4-trimethylpentan-2-yl)thiourea

Katalognummer: B14516617
CAS-Nummer: 62552-19-6
Molekulargewicht: 272.5 g/mol
InChI-Schlüssel: KTACIBCTFWBPJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific structure of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea includes a hexyl group and a 2,4,4-trimethylpentan-2-yl group, making it a highly branched and sterically hindered molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of hexylamine with 2,4,4-trimethylpentan-2-isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

Industrial production of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and reaction conditions may be optimized to enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiocarbonyl group can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target molecule and the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Phenyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
  • N-Methyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
  • N-Ethyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea

Uniqueness

N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is unique due to its highly branched structure, which imparts steric hindrance and affects its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where steric effects play a crucial role.

Eigenschaften

CAS-Nummer

62552-19-6

Molekularformel

C15H32N2S

Molekulargewicht

272.5 g/mol

IUPAC-Name

1-hexyl-3-(2,4,4-trimethylpentan-2-yl)thiourea

InChI

InChI=1S/C15H32N2S/c1-7-8-9-10-11-16-13(18)17-15(5,6)12-14(2,3)4/h7-12H2,1-6H3,(H2,16,17,18)

InChI-Schlüssel

KTACIBCTFWBPJR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=S)NC(C)(C)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.